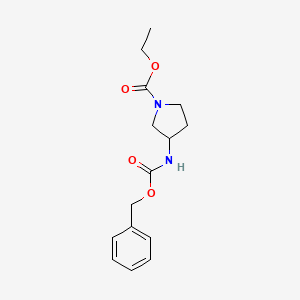
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester group. The compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity.
Comparison with Similar Compounds
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(methoxycarbonylamino)pyrrolidine-1-carboxylate: This compound lacks the phenyl group, which can affect its reactivity and applications.
Ethyl 3-(benzylamino)pyrrolidine-1-carboxylate: The presence of a benzyl group instead of a phenylmethoxycarbonyl group can lead to different chemical properties and uses.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-8-13(10-17)16-14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,18) |
InChI Key |
GSADEPXJMWKFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















